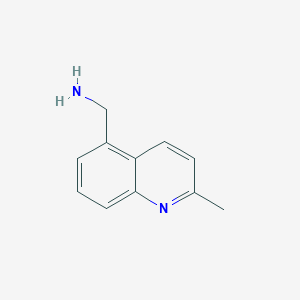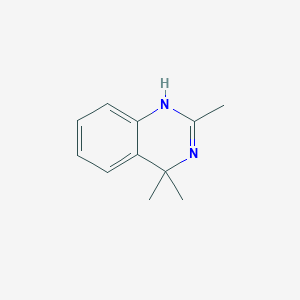
2,4,4-Trimethyl-3,4-dihydroquinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 2,4,4-Triméthyl-3,4-dihydroquinazoline est un composé hétérocyclique appartenant à la famille des quinazolines. Les quinazolines sont des hétérocycles contenant de l’azote connus pour leurs diverses activités biologiques et leurs applications en chimie médicinale. La substitution 2,4,4-triméthyl sur le cycle quinazoline confère à ce composé des propriétés chimiques uniques, ce qui en fait un sujet d’intérêt dans divers domaines de la recherche scientifique.
Méthodes De Préparation
Voies synthétiques et conditions de réaction : La synthèse de la 2,4,4-triméthyl-3,4-dihydroquinazoline implique généralement la condensation de la 2-aminobenzylamine avec des aldéhydes ou des cétones appropriés. Une méthode courante est la réaction de la 2-aminobenzylamine avec l’acétone en conditions acides, conduisant à la formation du produit souhaité. La réaction est généralement effectuée en présence d’un catalyseur tel que l’acide chlorhydrique ou l’acide sulfurique, et le mélange est porté à reflux pendant plusieurs heures pour assurer une conversion complète.
Méthodes de production industrielle : La production industrielle de la 2,4,4-triméthyl-3,4-dihydroquinazoline suit des voies synthétiques similaires mais à plus grande échelle. Le procédé implique l’utilisation de réacteurs à flux continu pour maintenir des conditions de réaction constantes et améliorer le rendement. Le mélange réactionnel est continuellement introduit dans le réacteur, et le produit est recueilli et purifié par distillation ou cristallisation.
Analyse Des Réactions Chimiques
Types de réactions : La 2,4,4-Triméthyl-3,4-dihydroquinazoline subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des dérivés de quinazolinone.
Réduction : Les réactions de réduction peuvent le convertir en dérivés de tétrahydroquinazoline.
Substitution : Les réactions de substitution électrophile peuvent introduire différents groupes fonctionnels sur le cycle quinazoline.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium sont utilisés.
Substitution : Des réactifs comme les halogènes, les agents nitrants et les agents sulfonants sont utilisés dans des conditions contrôlées.
Principaux produits :
Oxydation : Dérivés de quinazolinone.
Réduction : Dérivés de tétrahydroquinazoline.
Substitution : Divers dérivés de quinazoline substitués en fonction du réactif utilisé.
4. Applications de la recherche scientifique
La 2,4,4-Triméthyl-3,4-dihydroquinazoline a plusieurs applications dans la recherche scientifique :
Chimie : Elle sert de bloc de construction pour la synthèse de dérivés de quinazoline plus complexes.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, y compris ses propriétés antimicrobiennes et anticancéreuses.
Médecine : La recherche est en cours pour explorer son utilisation comme composé de tête pour le développement de nouveaux agents thérapeutiques.
Industrie : Elle est utilisée dans la synthèse de colorants, de pigments et d’autres produits chimiques industriels.
Applications De Recherche Scientifique
2,4,4-Trimethyl-3,4-dihydroquinazoline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a lead compound for developing new therapeutic agents.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
Le mécanisme d’action de la 2,4,4-triméthyl-3,4-dihydroquinazoline implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier aux enzymes et aux récepteurs, modulant leur activité. Par exemple, il peut inhiber certaines enzymes impliquées dans la prolifération cellulaire, conduisant à des effets anticancéreux potentiels. Les cibles moléculaires et les voies exactes font encore l’objet d’une enquête, et des recherches supplémentaires sont nécessaires pour élucider les mécanismes détaillés.
Composés similaires :
3,4-Dihydroquinazoline : Manque la substitution 2,4,4-triméthyl, ce qui entraîne des propriétés chimiques et des activités biologiques différentes.
Quinazolinone : Une forme oxydée de la quinazoline avec des propriétés pharmacologiques distinctes.
Tétrahydroquinazoline : Une forme entièrement réduite avec une réactivité et des applications différentes.
Unicité : La 2,4,4-Triméthyl-3,4-dihydroquinazoline est unique en raison de son motif de substitution spécifique, qui confère des propriétés chimiques et biologiques distinctes. Les groupes triméthyles améliorent sa stabilité et influencent sa réactivité, ce qui en fait un composé précieux pour diverses applications de recherche.
Comparaison Avec Des Composés Similaires
3,4-Dihydroquinazoline: Lacks the 2,4,4-trimethyl substitution, resulting in different chemical properties and biological activities.
Quinazolinone: An oxidized form of quinazoline with distinct pharmacological properties.
Tetrahydroquinazoline: A fully reduced form with different reactivity and applications.
Uniqueness: 2,4,4-Trimethyl-3,4-dihydroquinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The trimethyl groups enhance its stability and influence its reactivity, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
883555-06-4 |
|---|---|
Formule moléculaire |
C11H14N2 |
Poids moléculaire |
174.24 g/mol |
Nom IUPAC |
2,4,4-trimethyl-1H-quinazoline |
InChI |
InChI=1S/C11H14N2/c1-8-12-10-7-5-4-6-9(10)11(2,3)13-8/h4-7H,1-3H3,(H,12,13) |
Clé InChI |
SSWNFGQAAJBXCD-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(C2=CC=CC=C2N1)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3H-Imidazo[4,5-C]pyridine-2-propanamine](/img/structure/B11915705.png)
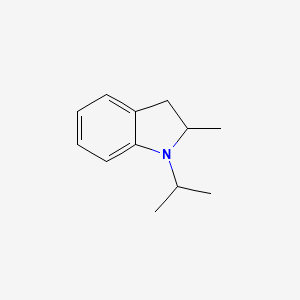
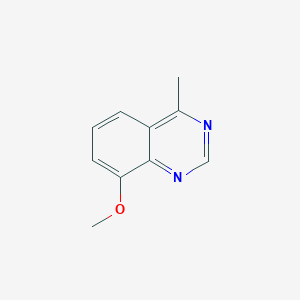

![3-Formylimidazo[1,2-a]pyridine-7-carbonitrile](/img/structure/B11915737.png)
![8-Methoxy-2-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11915741.png)

![6-Amino-1H-pyrazolo[3,4-d]pyrimidine-4(5H)-thione](/img/structure/B11915754.png)
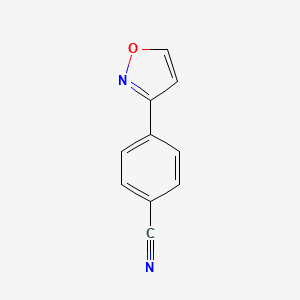
![[1,3]Dioxolo[4,5-g]quinazoline](/img/structure/B11915762.png)

![6-Phenyl-4-oxa-5-azaspiro[2.4]hept-5-ene](/img/structure/B11915776.png)
